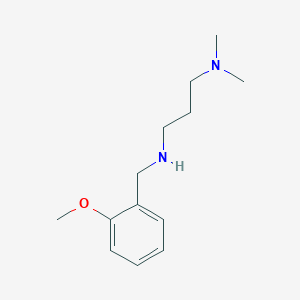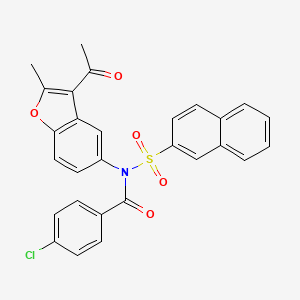![molecular formula C23H38O4Si B2487404 5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester CAS No. 1417407-35-2](/img/structure/B2487404.png)
5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester is a useful research compound. Its molecular formula is C23H38O4Si and its molecular weight is 406.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactivity and Synthesis
Hydrolysis and Ester Cleavage
This compound undergoes C–C bond cleavage under basic hydrolysis with the formation of potassium ethyl carbonate and methylcyclopentadienes. Different hydrolysis conditions lead to varying products and reactions, such as thermal dimerization and polymerization under acid-catalyzed hydrolysis (Burger, Erne-Zellweger, & Mayerl, 1987).
Rearrangement Reactions
Treatment with certain solvents like toluene can result in the formation of various cycloaddition products and rearranged esters, showcasing the compound's potential in synthetic organic chemistry (Kim, 1986).
Reductive Alkylation
Methylpyrrole carboxylic esters, which include similar structural features, demonstrate reductive alkylation capabilities. This reactivity has implications in the synthesis of various substituted pyrroles (Roomi & Macdonald, 1970).
Enantioselective Reactions
- Enantioselective Hydrolysis: In studies involving similar dihydropyridine esters, the influence of acyl chain length and branching on the enantioselectivity of enzymes like Candida rugosa lipase was observed, highlighting potential applications in asymmetric synthesis and chiral separations (Sobolev et al., 2002).
Cycloaddition Reactions
- Cycloadditions and Polymerizations: The compound's potential in forming cycloaddition products and polymers is indicated by studies on similar cyclopentene esters. These reactions are significant in the synthesis of complex organic molecules and materials (Maviov & Kucherov, 1964).
Organometallic Chemistry
- Reactions with Organometallic Compounds: Studies involving germane compounds reacting with esters show the versatility of these reactions, which can be relevant for the compound in forming complex organometallic structures (Kettani et al., 2007).
Mechanism of Action
Based on the structure of the compound, it is a derivative of cyclopentadiene , which is a common precursor in organometallic chemistry . It’s also worth noting that compounds with similar structures, such as 1,3-dienals or 1,3-dienones, have been synthesized using diazo compounds and furans . These reactions are metal-free, additive-free, and feature broad functional group tolerance .
Moreover, the compound seems to have a structure that could potentially undergo Knoevenagel condensation , a reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester' involves the reaction of 2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester with triisopropylsilyl chloride followed by Wittig reaction with the resulting triisopropylsilyl derivative.", "Starting Materials": [ "2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester", "triisopropylsilyl chloride", "sodium hydride", "methylene triphenylphosphorane" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester in dry tetrahydrofuran (THF) and add sodium hydride to the solution.", "Step 2: Add triisopropylsilyl chloride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting triisopropylsilyl derivative in dry THF and add methylene triphenylphosphorane to the solution.", "Step 6: Stir the reaction mixture at room temperature for several hours.", "Step 7: Quench the reaction with water and extract the product with ethyl acetate.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product." ] } | |
| 1417407-35-2 | |
Molecular Formula |
C23H38O4Si |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
diethyl 2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H38O4Si/c1-11-26-22(24)20-17(9)19(21(18(20)10)23(25)27-12-2)13-28(14(3)4,15(5)6)16(7)8/h13-16H,11-12H2,1-10H3 |
InChI Key |
LHOBLFNUJJHCSK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C[Si](C(C)C)(C(C)C)C(C)C)C(=C1C)C(=O)OCC)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C[Si](C(C)C)(C(C)C)C(C)C)C(=C1C)C(=O)OCC)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2487322.png)
![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)
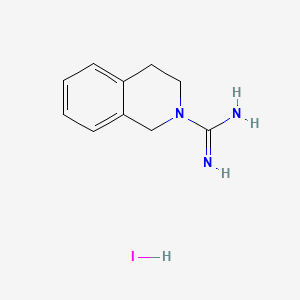
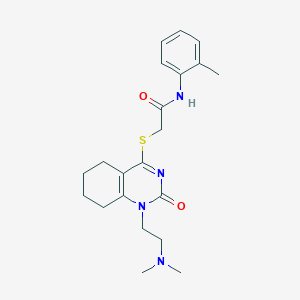
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)
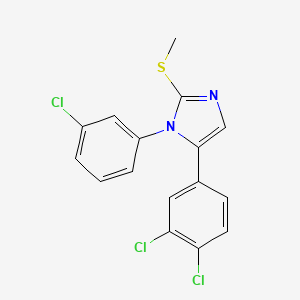
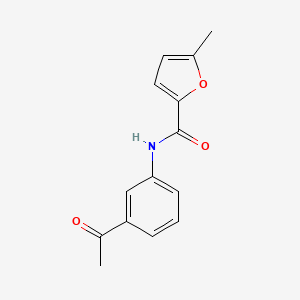
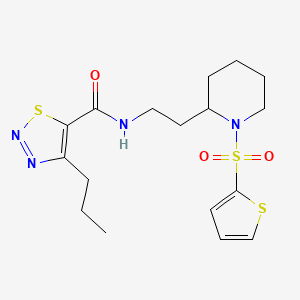
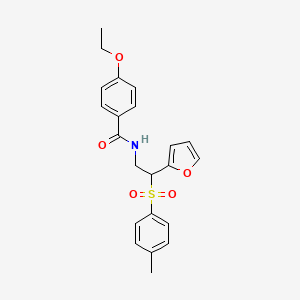
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)
![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)

